Trimethylamine-N-oxide-13C3
CAS No.:
Cat. No.: VC16665757
Molecular Formula: C3H9NO
Molecular Weight: 78.088 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H9NO |
|---|---|
| Molecular Weight | 78.088 g/mol |
| IUPAC Name | N,N-di((113C)methyl)(113C)methanamine oxide |
| Standard InChI | InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1 |
| Standard InChI Key | UYPYRKYUKCHHIB-VMIGTVKRSA-N |
| Isomeric SMILES | [13CH3][N+]([13CH3])([13CH3])[O-] |
| Canonical SMILES | C[N+](C)(C)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
TMAO-13C3 is characterized by the substitution of three carbon atoms in the trimethylamine moiety with carbon-13 isotopes. The isotopic enrichment is reflected in its molecular formula , where all three methyl groups () are replaced with . The hydrate form, Trimethylamine-13C3 N-Oxide Hydrate (), includes a water molecule in its crystal lattice, increasing its molecular weight to 96.103 g/mol .
Table 1: Key Chemical Properties of TMAO-13C3
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 78.088 g/mol | |
| IUPAC Name | -di((1-)methyl)(1-)methanamine oxide | |
| SMILES Notation | ||
| InChIKey | UYPYRKYUKCHHIB-VMIGTVKRSA-N |
Spectral and Analytical Signatures
The isotopic labeling alters TMAO-13C3’s mass spectral and NMR profiles. In liquid chromatography-mass spectrometry (LC-MS), the parent ion appears at 76.1 for unlabeled TMAO but shifts to 85.1 for TMAO-13C3 due to the added mass of three atoms . NMR spectroscopy reveals distinct chemical shifts, particularly in the methyl groups (δ ~47 ppm), which are absent in the unlabeled compound .
Synthesis and Isotopic Incorporation
Synthetic Routes
While specific protocols for TMAO-13C3 synthesis are proprietary, its production likely follows established methods for TMAO synthesis with isotopic precursors. The general approach involves:
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Isotopic Precursor Preparation: Trimethylamine-13C3 is synthesized by reacting -labeled methanol with ammonia under catalytic conditions.
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Oxidation to TMAO-13C3: The labeled trimethylamine is oxidized using hydrogen peroxide () or ozone () to yield TMAO-13C3.
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Purification: The product is purified via recrystallization or chromatography to achieve >98% isotopic enrichment .
Quality Control and Validation
Analytical validation includes:
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High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion and isotopic purity.
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-NMR: Verifies the position and integrity of isotopic labels .
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Stability Testing: Ensures the compound remains stable under storage conditions (-20°C in anhydrous form).
Applications in Metabolic and Biomedical Research
Tracing Microbial Metabolism
TMAO-13C3 is pivotal in studying gut microbiota-mediated metabolism. Dietary choline and carnitine are converted by microbial enzymes (e.g., CutC/D) to trimethylamine (TMA), which is oxidized to TMAO in the liver . Using TMAO-13C3, researchers quantify TMAO production rates in vivo and identify microbial taxa responsible for TMA generation . For example, a 2022 study demonstrated that TMAO-13C3 administration in mice revealed Clostridium species as dominant TMA producers .
Table 2: Key Findings from TMAO-13C3 Tracer Studies
Mechanistic Insights into Disease
TMAO-13C3 has elucidated TMAO’s role in:
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Cardiovascular Disease: Elevated TMAO levels impair cholesterol metabolism and promote foam cell formation. Isotopic tracing shows TMAO-13C3 accumulates in atherosclerotic plaques .
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Cancer Immunomodulation: In pancreatic ductal adenocarcinoma (PDAC), TMAO-13C3 primes macrophages to enhance type-I interferon responses, synergizing with immune checkpoint inhibitors .
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Neurological Disorders: TMAO-13C3 crosses the blood-brain barrier, exacerbating neuroinflammation in Alzheimer’s models .
Analytical Methodologies for TMAO-13C3 Detection
Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated LC-MS method separates TMAO-13C3 from endogenous TMAO using a hydrophilic interaction liquid chromatography (HILIC) column. Key parameters include:
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Mobile Phase: Acetonitrile/100 mM ammonium formate (50:50, v/v) .
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Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions at 85 → 68/66 .
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Sensitivity: Limit of quantification (LOQ) of 10 ng/mL in biological matrices .
Nuclear Magnetic Resonance (NMR) Spectroscopy
- and -NMR spectra of TMAO-13C3 in deuterated water () resolve isotopic shifts. The methyl proton triplet at δ 3.26 ppm integrates to nine hydrogens, confirming three equivalent groups .
Therapeutic Implications and Clinical Translation
Targeting TMAO Pathways
TMAO-13C3-enabled studies have identified therapeutic strategies:
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